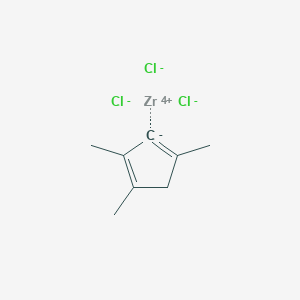
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclopentadienyl zirconium trichloride is an organometallic compound with the chemical formula C8H11Cl3Zr. It is a versatile chemical used extensively in scientific research due to its unique properties, making it ideal for catalysis, organometallic chemistry, and as a precursor in the synthesis of various functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolving zirconium tetrachloride in a suitable solvent such as toluene.
- Adding 1,2,4-trimethylcyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product by filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
1,2,4-Trimethylcyclopentadienyl zirconium trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of zirconium oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, resulting in the formation of zirconium hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the chloride ligands are replaced by other groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl or aryl groups.
Major products formed from these reactions include zirconium oxides, zirconium hydrides, and substituted zirconium complexes .
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclopentadienyl zirconium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, especially in the treatment of cancer.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings
Wirkmechanismus
The mechanism of action of 1,2,4-trimethylcyclopentadienyl zirconium trichloride involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions play a crucial role in catalysis and other chemical processes, where the compound acts as a mediator to facilitate reactions .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be compared with other similar compounds, such as:
Cyclopentadienyl zirconium trichloride: This compound has a similar structure but lacks the methyl groups, resulting in different reactivity and applications.
Pentamethylcyclopentadienyl zirconium trichloride: This compound has five methyl groups on the cyclopentadienyl ring, leading to increased steric hindrance and different catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric effects and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
188020-78-2 |
|---|---|
Molekularformel |
C8H11Cl3Zr |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Kanonische SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Synonyme |
1,2,4-Trimethylcyclopentadienyl zirconium Trichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















